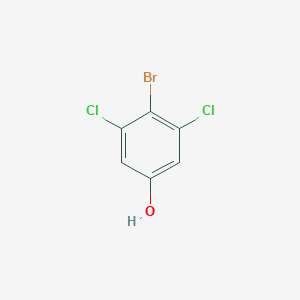

4-Bromo-3,5-dichlorophenol

Descripción

Significance of Halogenated Phenols in Environmental and Biological Systems

Halogenated phenols are recognized for their persistence in the environment and their potential to bioaccumulate. osti.gov Their structural similarity to thyroid hormones can lead to endocrine-disrupting effects. acs.org These compounds can enter the environment through various industrial processes and wastewater effluents. researchgate.netnih.gov For instance, the treatment of produced water with chlorine dioxide can lead to the formation of brominated and chlorinated phenols. osti.gov The presence of halogenated phenols in water resources, even at low concentrations, can pose a threat to water quality. researchgate.net

The biological activity of halogenated phenols is a key area of study. They are known to interfere with cellular processes, including enzyme activity and membrane integrity. Their antimicrobial and antifungal properties are attributed to the ability of their halogenated structure to penetrate cell membranes and interact with intracellular targets. However, this same reactivity raises concerns about their potential toxicity to various organisms. rsc.org Research has shown that the degree of halogenation can influence the toxicity of these compounds. nih.gov

Research Rationale for Investigating 4-Bromo-3,5-dichlorophenol

The investigation into this compound is driven by its specific chemical structure and potential applications and effects. It is used as a preservative to inhibit the growth of microorganisms in water systems. The compound's mechanism of action involves disrupting DNA synthesis, protein production, and the cell membrane structure of bacteria, fungi, and algae.

Furthermore, this compound serves as an important intermediate in organic synthesis, particularly in the creation of complex heterocyclic molecules for pharmaceuticals and agrochemicals. The arrangement of the bromine and two chlorine atoms on the phenol (B47542) ring significantly influences its reactivity and physicochemical properties. The electron-withdrawing nature of the chlorine atoms, for example, makes the compound more susceptible to nucleophilic aromatic substitution reactions. Understanding these properties is crucial for its application in chemical synthesis and for assessing its environmental and biological impact.

Compound Profile: this compound

| Property | Value |

| CAS Number | 1940-28-9 |

| Molecular Formula | C₆H₃BrCl₂O |

| Molecular Weight | 241.9 g/mol |

| Synonyms | 3,5-dichloro-4-bromophenol |

This table presents key identifying information for this compound.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3,5-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESPEUKZHWMEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356323 | |

| Record name | 4-bromo-3,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-28-9 | |

| Record name | 4-bromo-3,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 3,5 Dichlorophenol

Established Synthetic Pathways for 4-Bromo-3,5-dichlorophenol

The synthesis of this compound predominantly involves the electrophilic bromination of a substituted phenol (B47542) or anisole (B1667542) precursor. Other routes common to the synthesis of halogenated phenols can also be adapted.

The most direct route to this compound is the regioselective bromination of 3,5-dichlorophenol (B58162). The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Given that the two meta positions are occupied by chlorine atoms, the incoming bromine electrophile is directed to the para position.

A highly efficient method for this transformation involves the use of tertiary amine hydrochlorides or quaternary ammonium (B1175870) salts as catalysts. For instance, reacting 3,5-dichlorophenol with bromine in chlorobenzene (B131634) at a temperature of 5–20°C in the presence of triethylamine (B128534) hydrochloride (3–6 wt%) can lead to a near-quantitative conversion to this compound, with minimal formation of the 6-bromo isomer. The proposed mechanism suggests that hydrogen bonding between the catalyst's ammonium group and the phenolic hydroxyl directs the bromine to the para position.

Similarly, the bromination of 2,5-dichlorophenol (B122974) can be directed to the 4-position with high selectivity using similar catalytic systems. google.comgoogle.com While this produces a different isomer, the principle of using tertiary amine salts to control regioselectivity in the bromination of dichlorophenols is well-established. google.comgoogle.com

An alternative starting material is 3,5-dichloroanisole. Bromination of the anisole with N-bromosuccinimide (NBS) in the presence of hydrochloric acid can yield 4-bromo-3,5-dichloroanisole. nih.gov Subsequent demethylation would then yield the target phenol.

Table 1: Catalytic Bromination of Dichlorophenols

| Starting Material | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-Dichlorophenol | Bromine | Triethylamine hydrochloride | Chlorobenzene | 5–20 | This compound | >99 | |

| 2,5-Dichlorophenol | Bromine | Triethylamine hydrochloride | Chlorobenzene | 5–15 | 4-Bromo-2,5-dichlorophenol (B52177) | 98 | google.com |

While direct bromination is common, other general methods for synthesizing halogenated phenols could theoretically be applied to produce this compound. One such method involves the hydrolysis of a corresponding halogenated aniline. google.com For example, a hypothetical route could start with 4-bromo-3,5-dichloroaniline, which would undergo hydrolysis under acidic conditions at high temperatures and pressures to yield the desired phenol. google.com

Another potential, though more circuitous, route involves the Sandmeyer reaction. Starting from 4-amino-3,5-dichlorophenol, diazotization followed by treatment with a copper(I) bromide solution could introduce the bromine atom at the 4-position.

Bromination of Substituted Phenols or Anisoles

Functional Group Interconversions and Derivatization Strategies Involving this compound

The reactivity of this compound is characterized by its phenolic hydroxyl group and the three halogen substituents on the aromatic ring.

The phenolic hydroxyl group is a key site for derivatization. It can undergo a variety of reactions typical for phenols.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis. For instance, reacting this compound with an alkyl halide in the presence of a base would yield the corresponding alkoxybenzene.

Esterification: Reaction with an acyl chloride or acid anhydride (B1165640), typically in the presence of a base like pyridine, would form the corresponding ester.

Oxidation: Under strong oxidizing conditions, such as with potassium permanganate (B83412) in an acidic medium, the phenolic group can be oxidized, potentially leading to the formation of a benzoquinone derivative.

Halogen exchange reactions on the aromatic ring of this compound are challenging due to the deactivating effect of the multiple halogen substituents. However, under specific conditions, particularly with the aid of transition metal catalysts, such transformations may be possible.

Nucleophilic aromatic substitution to replace the halogen atoms is generally difficult but can be forced under harsh conditions. For example, hydrolysis of a halogen to a hydroxyl group might require high temperatures and pressures in a strong basic solution. The relative reactivity of the halogens in such reactions would depend on the specific reaction conditions, but typically the C-Br bond is weaker than the C-Cl bond, suggesting the bromine atom might be more susceptible to substitution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, offer a more versatile approach to functionalize the C-halogen bonds. The order of reactivity in these reactions is generally C-I > C-Br > C-Cl. nih.gov This selectivity would allow for the preferential coupling at the C-Br bond of this compound, enabling the introduction of various aryl, alkyl, or amino groups at the 4-position while leaving the chlorine atoms intact.

Reactions at the Hydroxyl Group

Green Chemistry Approaches in Halogenated Phenol Synthesis

Traditional halogenation methods often rely on hazardous reagents and solvents. globalscientificjournal.com Green chemistry principles aim to develop more environmentally benign alternatives. royalsocietypublishing.org

For the synthesis of halogenated phenols, several greener approaches are being explored:

Mechanochemistry: A mechanochemical route using an electric mortar and pestle for the catalyst-free halogenation of phenols has been developed. beilstein-journals.org This method utilizes N-halosuccinimides as the halogen source and PEG-400 as a grinding auxiliary, offering good to excellent yields in short reaction times under solvent-free or liquid-assisted grinding conditions. beilstein-journals.org

Electrochemical Methods: Electrochemical halogenation presents an eco-friendly alternative by minimizing the need for excess reagents and allowing for precise control of reaction conditions. globalscientificjournal.com This method involves the anodic oxidation of the phenol and halogen ions, leading to the formation of halogenated phenols. globalscientificjournal.com

Alternative Solvents: The use of greener solvents, such as water, ionic liquids, or polyethylene (B3416737) glycols (PEGs), can significantly reduce the environmental impact of the synthesis. royalsocietypublishing.org

Catalyst Recycling: In catalytic processes, the ability to recover and reuse the catalyst is a key aspect of green chemistry. For instance, quaternary ammonium catalysts used in bromination can be recovered through aqueous extraction.

A notable green method for phenol synthesis in general is the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide in ethanol (B145695). rsc.org This method is rapid, scalable, and avoids the need for chromatographic purification. rsc.org While not a direct synthesis of this compound, the principles could be applied to related syntheses in the field of halogenated phenols.

Molecular Structure, Reactivity, and Spectroscopic Characterization of 4 Bromo 3,5 Dichlorophenol

Advanced Spectroscopic Techniques for Structural Elucidation of 4-Bromo-3,5-dichlorophenol

The precise structure of this compound is confirmed through a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the vibrations within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For this compound, both ¹H NMR and ¹³C NMR spectroscopy provide crucial data for its structural confirmation.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the aromatic region would be of primary interest. The two chemically equivalent protons on the benzene (B151609) ring would give rise to a single signal, and the hydroxyl proton would appear as a distinct peak.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would exhibit distinct signals for each unique carbon atom in the aromatic ring. The carbon atom attached to the hydroxyl group, those bonded to chlorine and bromine, and the unsubstituted carbons would all resonate at different chemical shifts.

| ¹³C NMR Data for a Related Compound: 4-Bromo-2,5-dichlorophenol (B52177) |

| Data Source: ChemicalBook chemicalbook.com |

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the elemental composition of a compound. In the case of this compound, the molecular ion peak would be expected around a mass-to-charge ratio (m/z) of 242, corresponding to its molecular weight.

The fragmentation pattern in the mass spectrum offers further structural insights. The presence of bromine and chlorine atoms is identifiable by the characteristic isotopic patterns of these elements. Common fragmentation pathways for halogenated phenols involve the loss of halogen atoms or the entire hydroxyl group. For instance, in the analysis of a related compound, 4-bromo-2-chlorophenol (B165030), the molecular ion was selected for analysis. researchgate.net The fragmentation of similar compounds often involves the loss of HCl. nih.gov

| Mass Spectrometry Data for this compound |

| Molecular Weight: 241.89 g/mol guidechem.com |

| Molecular Formula: C₆H₃BrCl₂O guidechem.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light provides a unique fingerprint of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. The C-O stretching vibration would appear in the 1200-1300 cm⁻¹ region. Vibrations associated with the aromatic ring, such as C-H and C=C stretching, would also be present. The C-Br and C-Cl stretching vibrations would be observed at lower frequencies, typically below 1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also reveal characteristic vibrational modes. The vibrations of the C-X (X = Cl, Br) bonds are known to produce strong bands in Raman spectra. researchgate.net

Specific IR and Raman spectral data for this compound were not available in the search results. The information provided is based on general principles for phenolic compounds.

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical behavior of this compound is largely dictated by the interplay of the activating hydroxyl group and the deactivating, ortho-, para-directing halogen substituents.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, the bulky chlorine atoms at the 3 and 5 positions (meta to the hydroxyl group) and the bromine atom at the 4 position (para to the hydroxyl group) significantly influence the regioselectivity of these reactions.

The halogen substituents are deactivating due to their electron-withdrawing inductive effect, yet they are ortho-, para-directing because of their electron-donating resonance effect. google.com In this compound, the positions ortho to the hydroxyl group are sterically hindered by the adjacent chlorine atoms. This steric hindrance, combined with the electronic effects of the halogens, can make further electrophilic substitution challenging.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring. libretexts.org

Radical Reactions and Oxidative Transformations

The reactivity of this compound is significantly influenced by its phenolic hydroxyl group and the halogen substituents on the aromatic ring. The hydroxyl group is susceptible to oxidation, a transformation that can be initiated through various chemical and biological processes, including those involving radical intermediates.

Research into the oxidative transformations of halogenated phenols indicates that the phenolic group can be oxidized to form quinone or quinone-like structures. The electron-withdrawing nature of the chlorine and bromine atoms on the ring can play a role in stabilizing the intermediates formed during these redox reactions. A notable chemical oxidation involves the use of strong oxidizing agents. For instance, the reaction of a related compound, 3,5-dichlorophenol (B58162), with potassium permanganate (B83412) (KMnO₄) under acidic conditions results in the formation of 3,5-dichloro-1,2-benzoquinone. This suggests a similar pathway for this compound.

Furthermore, the synthesis of this compound can itself involve a critical oxidation step. A process has been developed involving the iridium-catalyzed borylation of an arene (1-bromo-2,6-dichlorobenzene) to form an arylboronic ester intermediate. google.com This intermediate is then oxidized in the same reaction vessel to yield the final phenol (B47542) product. google.com This "one-pot" borylation/oxidation process utilizes an oxidizing agent like potassium peroxymonosulfate (B1194676) (commercially known as Oxone). google.com

Enzymatic oxidative coupling is another significant transformation pathway for halogenated phenols. Studies using a fungal phenol oxidase from Rhizoctonia praticola have demonstrated the ability to polymerize various phenolic intermediates from pesticides. asm.org For example, 4-bromo-2-chlorophenol, when subjected to this enzyme, undergoes oxidative coupling to form dimeric derivatives. asm.org This process, mediated by the enzyme, likely involves the formation of phenoxy radicals which then couple to form larger oligomers. asm.org

The degradation of halogenated phenols in environmental systems often proceeds through radical-based oxidation processes. Advanced Oxidation Processes (AOPs) utilizing sulfate (B86663) radicals (SO₄•⁻) have been studied for the degradation of compounds like 4-bromo-2-chlorophenol (BCP). bohrium.cominformahealthcare.com These highly reactive radicals can attack the aromatic ring, leading to a cascade of reactions that can result in the breakdown of the parent compound. bohrium.com While the degradation can be efficient, it may also lead to the formation of new halogenated intermediates rather than complete mineralization, depending on the reaction conditions. bohrium.com

Table 1: Examples of Oxidative Transformations Involving Halogenated Phenols

| Starting Material | Reagents/Conditions | Primary Product(s) | Transformation Type | Source |

|---|---|---|---|---|

| 1-Bromo-2,6-dichlorobenzene | 1) HBPin, Ir-catalyst 2) OXONE® (Potassium peroxymonosulfate) | This compound | Borylation/Oxidation Synthesis | google.com |

| 4-Bromo-2-chlorophenol | Fungal Phenol Oxidase (R. praticola) | Dimeric derivatives (M+ = 410) | Enzymatic Oxidative Coupling | asm.org |

| 4-Bromo-2-chlorophenol (BCP) | Sulfate Radicals (from Co/PMS system) | Chlorinated intermediates, degradation products | Radical-based Degradation | bohrium.com |

Intermolecular Interactions and Crystal Engineering Studies of Halogenated Phenols

The solid-state structure and macroscopic properties of halogenated phenols are governed by a sophisticated network of intermolecular interactions, making them fascinating subjects for crystal engineering. The primary forces at play are strong O-H···O hydrogen bonds and weaker, yet highly directional, halogen bonds. iucr.orgiucr.orgresearchgate.net

Halogen bonds are non-covalent interactions between an electrophilic region on a halogen atom and a nucleophilic site. iucr.org In the context of crystal packing, halogen···halogen contacts are categorized based on their geometry. Type I contacts are characterized by symmetric C−X···X angles (θ₁ ≈ θ₂), while Type II contacts are asymmetric (θ₁ ≈ 180°, θ₂ ≈ 90°), with the latter being considered a true halogen bond due to the interaction between the electrophilic σ-hole of one halogen and the nucleophilic equatorial belt of another. iucr.orgresearchgate.net

Detailed crystallographic studies on dihalogenated phenols that are structural analogs of this compound provide profound insights into these packing forces. The crystal structure of 3,4-dichlorophenol (B42033) is particularly noteworthy because it uniquely features both Type I and Type II Cl···Cl interactions coexisting with a robust O-H···O hydrogen-bonded network. researchgate.net This rare occurrence makes it an ideal model for studying the subtle competition between different weak interactions. iucr.orgiucr.org

The substitution of chlorine with bromine, a more polarizable and electrophilic halogen, significantly influences the crystal packing. A study of 4-bromo-3-chlorophenol (B77146) revealed that it is isomorphous (has the same structure) to 3,4-dichlorophenol. researchgate.net In this structure, the bromine atom at the 4-position engages in a Type II Br···Br interaction, demonstrating the higher propensity of heavier halogens to form strong halogen bonds. iucr.orgiucr.org In contrast, changing the substitution pattern to 3-bromo-4-chlorophenol (B78916) completely alters the packing, where the bromine atom forms a Br···O interaction instead, highlighting its electrophilic character. researchgate.net

These findings allow for well-founded inferences about the crystal structure of this compound. Its solid state would be dominated by strong O-H···O hydrogen bonds, likely forming chains or cyclic synthons. These primary structures would then be organized into a three-dimensional architecture by a combination of halogen bonds, including:

Type II Br···Br interactions.

Type I and/or Type II Cl···Cl interactions.

Hetero-halogen (Br···Cl) contacts.

Potential halogen···oxygen (Br···O or Cl···O) interactions.

The interplay and relative strengths of these interactions dictate the final crystal lattice, influencing physical properties such as melting point and even mechanical behavior. For example, the stronger Type II Br···Br interactions in 4-bromo-3-chlorophenol, compared to the Cl···Cl interactions in 3,4-dichlorophenol, were correlated with an unusual elastic bending of its crystals. iucr.orgiucr.org

Table 2: Intermolecular Interactions in Analogous Dihalogenated Phenols

| Compound | Key Intermolecular Interactions Observed | Crystal System/Space Group | Source |

|---|---|---|---|

| 3,4-Dichlorophenol | O—H···O hydrogen bonds, Type I Cl···Cl, Type II Cl···Cl | Tetragonal (I4₁/a) | researchgate.net |

| 4-Bromo-3-chlorophenol | O—H···O hydrogen bonds, Type II Br···Br, Type I Cl···Cl (Isomorphous to 3,4-dichlorophenol) | Tetragonal (I4₁/a) | iucr.orgresearchgate.net |

| 3-Bromo-4-chlorophenol | O—H···O hydrogen bonds, Type II Br···O, Type I Cl···Cl | Monoclinic (P2₁/c) | researchgate.net |

| 3,5-Dibromophenol | Structurally similar to 3-bromo-4-chlorophenol, indicating a preference for halogen bonding to oxygen. | Not specified | iucr.orgiucr.org |

Computational Chemistry and Modeling of 4 Bromo 3,5 Dichlorophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry to investigate the electronic properties of molecules. mdpi.com By calculating the electron density, DFT methods can elucidate the electronic structure and reactivity of compounds like 4-bromo-3,5-dichlorophenol. researchgate.net These calculations are instrumental in understanding the molecule's behavior at a subatomic level.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable DFT-based method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. goums.ac.ir The MEP map displays regions of varying electrostatic potential, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas representing positive potential (electron-poor, susceptible to nucleophilic attack). For halogenated phenols, the MEP can reveal how the electron-withdrawing nature of the halogen substituents and the hydroxyl group influences the reactivity of the aromatic ring. nih.gov The analysis of MEP surfaces helps in understanding intermolecular interactions and the sites where the molecule is likely to engage in chemical reactions. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. chemrxiv.org A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org For this compound, FMO analysis can provide insights into its electronic transitions and its potential to participate in charge-transfer interactions, which are crucial for understanding its biological activity and degradation pathways.

| Computational Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capacity of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Vibrational Frequency Analysis and Spectroscopic Prediction

Computational vibrational frequency analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netekb.eg By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. acs.org This analysis provides a detailed picture of the molecule's structural dynamics. For this compound, theoretical spectroscopic predictions can aid in its identification and characterization, and can also be used to study the effects of intermolecular interactions, such as hydrogen bonding, on its vibrational properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or toxicity, respectively. researchgate.netscholarsresearchlibrary.com These models are built on the principle that the properties of a chemical are a function of its molecular structure.

Development of Predictive Models for Biological Activity

QSAR models are developed to predict the biological activity of new or untested compounds based on their molecular descriptors. nih.gov These descriptors can be physicochemical properties (e.g., logP, pKa), electronic parameters (e.g., HOMO/LUMO energies), or topological indices, which are calculated from the molecular structure. scholarsresearchlibrary.com For halogenated phenols, QSAR models have been developed to predict various biological activities, including their potential as antimicrobial or antifungal agents. By identifying the key molecular features that contribute to a specific biological effect, QSAR models can guide the design of new compounds with enhanced activity. proquest.com

Application in Toxicity Prediction and Risk Assessment

Similar to QSAR, QSTR models are used to predict the toxicity of chemicals to various organisms, which is crucial for environmental risk assessment. ntua.gr For halogenated phenols, which are known environmental pollutants, QSTR models can predict their acute and chronic toxicity to aquatic organisms like algae and fish. nih.govnih.gov These models often use descriptors that capture the electronic and hydrophobic nature of the molecules, as these properties are known to influence their toxic mechanisms. jst.go.jp The development of robust QSTR models for compounds like this compound is essential for understanding their environmental fate and for regulatory purposes. rsc.org

| Modeling Approach | Objective | Key Descriptors | Application for this compound |

| QSAR | Predict biological activity | LogP, pKa, electronic parameters, topological indices | Guiding the synthesis of derivatives with potentially enhanced antimicrobial or other biological activities. |

| QSTR | Predict toxicity | Electronic descriptors, hydrophobicity (logP), steric parameters | Assessing its potential toxicity to aquatic life and contributing to environmental risk assessments. |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-receptor complex at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the flexibility of the protein and the ligand, the stability of the binding pose, and a more refined estimation of the binding free energy.

Detailed Research Findings

As specific research on this compound is not available, the following data is presented as a hypothetical example to illustrate the typical findings from a molecular docking study. The table represents the kind of data that would be generated, including the binding energies and key interacting amino acid residues for this compound with potential protein targets.

Hypothetical Molecular Docking Results for this compound with Target Proteins

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Human Serum Albumin | 1H9Z | -7.8 | Trp-214, Arg-218, Lys-199 | Hydrogen Bond, Hydrophobic |

| Transthyretin | 2F7I | -8.2 | Lys-15, Leu-17, Thr-119 | Halogen Bond, van der Waals |

| Peroxidase | 1B8V | -6.9 | His-42, Phe-41, Arg-38 | Hydrogen Bond, Pi-Pi Stacking |

In a typical molecular dynamics simulation study following docking, the stability of the predicted binding pose would be evaluated. This would involve analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time (e.g., 100 nanoseconds). A stable RMSD would suggest a stable binding complex. Furthermore, root-mean-square fluctuation (RMSF) analysis would indicate the flexible regions of the protein upon ligand binding. Free energy calculations, such as MM/PBSA or MM/GBSA, would also be performed on the simulation trajectory to provide a more accurate estimation of the binding affinity.

Environmental Behavior and Fate of 4 Bromo 3,5 Dichlorophenol

Occurrence and Distribution in Environmental Compartments

4-Bromo-3,5-dichlorophenol is a halogenated phenolic compound. Halogenated phenols are known to be present in the marine environment and are also significant man-made compounds used in various industrial processes. iucr.org Due to their chemical stability, they are considered recalcitrant molecules and are widespread organic pollutants found in air, water, soil, and sediments. iucr.org

Halogenated phenols, including brominated and chlorinated phenols, have been detected in various aquatic environments. researchgate.net While specific data on the widespread occurrence of this compound is not extensively detailed in the provided results, the behavior of related compounds provides insight. For instance, in a study of riverine and marine environments, various chlorophenols and bromophenols were detected in water and sediment samples. researchgate.net Bromophenols were found in seawater, while both chlorophenols and bromophenols were present in riverine water. researchgate.net

In marine sediments, bromophenols have been found at higher concentrations than chlorophenols. researchgate.net The presence of such compounds in aquatic systems can be attributed to both natural formation and anthropogenic sources, including industrial discharges. researchgate.net For example, 2,4,6-tribromophenol, a related compound, has been detected in various environmental matrices such as marine and fresh water, as well as sediment. researchgate.net The use of this compound as a preservative in water systems like drinking water and swimming pools at low concentrations suggests a potential pathway for its introduction into aquatic environments.

The environmental distribution of halogenated phenols extends to soil and the atmosphere. iucr.org Bromophenols, in general, can contaminate soil and sediment through various industrial activities. researchgate.net While direct evidence for the atmospheric presence of this compound is limited in the search results, the general classification of halogenated phenols as widespread organic pollutants suggests potential for atmospheric transport. iucr.org The degradation of other pesticides can also lead to the formation of halogenated phenols, which may then be found in soil. For instance, the degradation of leptophos (B1674750) can produce 4-bromo-2,5-dichlorophenol (B52177), a related compound. inchem.org

Aquatic Systems (Water, Sediments)

Environmental Transformation and Degradation Pathways

This compound can undergo transformation and degradation in the environment through various processes, including photodegradation, hydrolysis, and biodegradation.

Under the influence of UV light, this compound can undergo dehalogenation. One identified pathway involves the cleavage of the C-Br bond, leading to the formation of 3,5-dichlorophenol (B58162). This process has been observed to have a half-life of 48 hours under UV irradiation.

Photocatalytic degradation is another significant pathway for the breakdown of halogenated phenols. For example, the photocatalytic degradation of organophosphorus insecticides like bromophos can lead to the formation of the corresponding phenol (B47542), in this case, 4-bromo-2,5-dichlorophenol, through photohydrolysis. uoi.gr

Hydrolysis is a potential degradation pathway for halogenated phenols, particularly under alkaline conditions. While specific data on the hydrolysis of this compound is not extensively provided, related compounds like 2-bromo-3,5-dichlorobenzyl alcohol undergo hydrolysis in aqueous alkaline solutions (pH > 10) to form 3,5-dichlorosalicylic acid with a half-life of 48 hours at 25°C. The hydrolysis of bromofluoroaromatic compounds to produce fluorophenols is also a known chemical process that occurs at elevated temperatures and pressures in the presence of a copper-containing catalyst. google.com

Advanced oxidation processes (AOPs) using sulfate (B86663) radicals have been shown to be effective in degrading related compounds like 4-bromo-2-chlorophenol (B165030) (BCP). bohrium.com The degradation efficiency in these systems is influenced by factors such as pH and the presence of other ions like chloride. bohrium.com

Biodegradation of halogenated phenols can occur under both aerobic and anaerobic conditions. Microbial action can lead to the degradation of this compound.

Under microbial influence, one documented pathway is hydrolysis, which results in the formation of 3,5-dichlorocatechol. This microbial degradation has been reported to have a half-life of 7 days.

The biodegradation of more complex chlorinated phenols, such as pentachlorophenol, can proceed through reductive dechlorination, with 3,5-dichlorophenol being identified as an intermediate product. evitachem.com This suggests that this compound could also be an intermediate in the breakdown of more highly halogenated compounds. The degradation of chlorinated aromatic compounds by bacteria can occur through several mechanisms, including dehalogenation after ring cleavage, oxidative dehalogenation, hydrolytic dehalogenation, and reductive dehalogenation. wur.nl

Bacteria capable of degrading chlorophenols have been isolated and studied. For example, Arthrobacter chlorophenolicus A6 can degrade 4-chlorophenol (B41353) and has shown the ability to remove it from contaminated soil. diva-portal.org Similarly, Sphingomonas sp. strain SS3 can utilize monohalogenated diphenyl ethers as a carbon and energy source, producing halophenols and halocatechols as intermediates. researchgate.net

Biodegradation Processes

Aerobic Degradation Pathways

Under aerobic conditions, the breakdown of halogenated phenols like this compound can proceed through various microbial-mediated pathways. While specific studies on the complete aerobic degradation pathway of this compound are limited, the degradation of similar compounds provides insight into potential mechanisms. For instance, under UV irradiation, a potential environmental degradation condition, the C-Br bond can cleave, leading to the formation of 3,5-Dichlorophenol. Microbial degradation by certain bacteria, such as Pseudomonas species, may involve hydrolysis to produce 3,5-Dichlorocatechol.

The initial step in the aerobic metabolism of chlorinated and brominated aromatic compounds often involves dioxygenase enzymes. nih.govasm.org These enzymes introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a catechol derivative. This dihydroxylated intermediate is then susceptible to ring cleavage, followed by further degradation into central metabolic intermediates.

Research on other halogenated phenols has shown that the position and type of halogen substituent influence the degradation rate and pathway. For example, some bacteria can utilize 4-bromophenol (B116583) and 4-chlorophenol as their sole source of carbon and energy under aerobic conditions. asm.org The degradation of 2,4-dichlorophenol (B122985) has been shown to proceed through the formation of 3,5-dichlorocatechol, which is then cleaved and further metabolized.

The aerobic biotransformation of polybrominated diphenyl ethers (PBDEs), which can produce brominated phenols as breakdown products, has been observed with PCB-degrading bacteria like Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400. nih.gov This suggests that microbial communities with capabilities to degrade other halogenated compounds might also transform this compound.

The following table summarizes potential aerobic degradation products of this compound based on the degradation of similar compounds.

| Initial Compound | Condition/Microorganism | Intermediate/Product | Source |

| This compound | UV Irradiation | 3,5-Dichlorophenol | |

| This compound | Pseudomonas sp. | 3,5-Dichlorocatechol |

Anaerobic Reductive Dehalogenation and Debromination

Under anaerobic conditions, a key transformation process for halogenated aromatic compounds is reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom. oup.com This process is particularly significant for highly halogenated compounds, making them more susceptible to reduction than oxidation. epa.gov

Reductive dehalogenation is an important initial step in the anaerobic biodegradation of many chlorinated and brominated phenols. nih.gov For instance, the anaerobic degradation of 2-bromophenol (B46759) involves its debromination to phenol, which is subsequently mineralized under various reducing conditions. nih.gov Similarly, the debromination of 3-bromophenol (B21344) and 4-bromophenol has been observed under sulfidogenic and methanogenic conditions. nih.gov

The process of reductive dehalogenation can be coupled to the respiration of certain anaerobic bacteria, a process termed "halorespiration". wur.nl In these instances, the halogenated compound serves as a terminal electron acceptor. Organisms like Desulfitobacterium dehalogenans are known to reductively dehalogenate a variety of ortho-chlorophenols. nih.gov The specificity of these dehalogenating bacteria is crucial, as the position of the halogen on the aromatic ring significantly influences the dehalogenation rate and feasibility. epa.govnih.gov

In the context of this compound, anaerobic degradation would likely involve the sequential removal of the bromine and chlorine atoms. The bromine atom is generally more susceptible to reductive dehalogenation than chlorine. Therefore, the initial step would likely be debromination to form 3,5-dichlorophenol. Subsequently, the chlorine atoms would be removed. The complete anaerobic degradation of 2,4-dichlorophenol has been shown to proceed through a series of sequential steps involving dechlorination to 4-chlorophenol, then to phenol, which is then carboxylated to benzoate (B1203000) and finally mineralized to methane (B114726) and carbon dioxide. asm.org A similar multi-step pathway would be anticipated for this compound.

The table below outlines the general steps and potential intermediates in the anaerobic degradation of this compound.

| Process | Initial Compound | Intermediate/Product | Conditions | Source |

| Reductive Debromination | This compound | 3,5-Dichlorophenol | Anaerobic | nih.gov |

| Reductive Dechlorination | 3,5-Dichlorophenol | 3-Chlorophenol | Anaerobic | epa.govasm.org |

| Reductive Dechlorination | 3-Chlorophenol | Phenol | Anaerobic | nih.govasm.org |

| Mineralization | Phenol | Methane and Carbon Dioxide | Methanogenic | asm.org |

Bioaccumulation and Biomagnification Potential

The potential for a chemical to bioaccumulate is related to its lipophilicity, which is often estimated by the n-octanol/water partition coefficient (Kow). Halogenated phenols, in general, have a propensity to bioaccumulate, with the potential increasing with the degree of chlorination. inchem.org The presence of halogen atoms increases the lipophilicity of the molecule.

While specific data on the bioaccumulation of this compound is scarce, information on similar compounds provides valuable insights. Halogenated phenols are generally considered to have a lower bioaccumulation potential than their non-hydroxylated counterparts like polychlorinated biphenyls (PCBs). osti.gov However, there are still environmental concerns regarding the persistence and bioaccumulation of halogenated phenols. solubilityofthings.com

Studies on the pesticide leptophos, which has O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate as an active ingredient, have shown that it can bioaccumulate in higher animal species within a model terrestrial-aquatic ecosystem. inchem.org While this is a different compound, it highlights the potential for brominated and chlorinated phenyl structures to accumulate in organisms.

There is no evidence to suggest that p-dichlorobenzene, a related compound, bioaccumulates in any tissue. industrialchemicals.gov.au However, the addition of a hydroxyl group and other halogens in this compound significantly alters its chemical properties and potential environmental fate.

The following table summarizes the factors influencing the bioaccumulation potential of this compound.

| Influencing Factor | Effect on Bioaccumulation | Rationale/Example | Source |

| Halogenation | Increases potential | Increased lipophilicity with more halogen atoms. | inchem.org |

| Phenolic Hydroxyl Group | Generally decreases potential compared to non-hydroxylated analogs | Increases water solubility to some extent. | osti.gov |

| Molecular Structure | Complex influence | The overall structure, including the position and type of halogens, determines the final lipophilicity. |

Metabolic Transformations of 4 Bromo 3,5 Dichlorophenol

In Vitro Metabolic Studiesresearchgate.net

In vitro studies using subcellular fractions, such as liver microsomes, are fundamental in elucidating the initial steps of metabolism, particularly those mediated by enzymes like cytochrome P450 and subsequent conjugation reactions.

The cytochrome P450 (CYP) enzyme superfamily, primarily located in the liver, is central to the Phase I metabolism of many xenobiotics, including halogenated phenols. oulu.fi These enzymes catalyze oxidative reactions, including hydroxylation and dehalogenation. For halogenated aromatic compounds, CYP-mediated oxidation is a critical initial step. acs.org

While direct studies on 4-Bromo-3,5-dichlorophenol are limited, the metabolism of structurally related compounds provides significant insight. The metabolism of monohalobenzenes by phenobarbital-induced rat liver microsomes results in the formation of halophenols, indicating that hydroxylation is a key pathway. pnas.org For polychlorinated and polybrominated compounds, the position of the halogen atoms significantly influences the site of hydroxylation. iwc.int The initial step often involves the formation of an epoxide intermediate, which can then rearrange to a phenol (B47542). epa.gov

In the case of this compound, CYP enzymes are expected to catalyze hydroxylation of the aromatic ring, potentially leading to the formation of catechol or hydroquinone (B1673460) derivatives. For example, studies on other para-substituted phenols like 4-chlorophenol (B41353) have shown conversion to hydroquinone by CYP2E1. researchgate.net Oxidative dehalogenation, where a halogen atom is replaced by a hydroxyl group, is another plausible pathway catalyzed by P450 enzymes. acs.org The presence of both bromine and chlorine atoms suggests that the relative lability of the carbon-halogen bond will influence which halogen is preferentially removed. Research on 4-halogenated anilines showed that fluorine was more easily eliminated than chlorine, suggesting the specific halogen and its position are key determinants. nih.gov

Table 1: Potential Cytochrome P450-Mediated Reactions for this compound

| Reaction Type | Potential Product(s) | Notes |

| Aromatic Hydroxylation | 4-Bromo-3,5-dichlorocatechol | Introduction of a second hydroxyl group onto the aromatic ring. |

| Oxidative Dehalogenation | 3,5-Dichloro-1,4-benzoquinone | Removal of the bromine atom followed by oxidation to a quinone. acs.org |

| Oxidative Dechlorination | 4-Bromo-5-chloro-1,2-benzoquinone | Removal of a chlorine atom followed by oxidation. |

Following Phase I transformations, the resulting metabolites, as well as the parent compound if it possesses a suitable functional group like the hydroxyl on this compound, undergo Phase II conjugation reactions. These reactions, catalyzed by transferase enzymes, attach endogenous polar molecules to the xenobiotic, greatly increasing its water solubility and facilitating its excretion.

The primary conjugation reactions for phenols are glucuronidation and sulfation.

Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the phenolic hydroxyl group.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenol.

Studies on the metabolism of bromobenzene (B47551) show that its phenolic metabolites are extensively conjugated with glucuronides and sulfates. epa.gov Similarly, metabolites of the pesticide lindane are excreted as glucuronide and sulfate (B86663) conjugates of various chlorophenols. lindane.org The metabolite 4-bromo-2,5-dichlorophenol (B52177), derived from the insecticide leptophos (B1674750), is also found predominantly in a conjugated form. nih.gov It is therefore highly probable that this compound and its hydroxylated metabolites are substrates for both UGTs and SULTs.

Cytochrome P450-Mediated Transformations

In Vivo Metabolic Pathways and Metabolite Identificationresearchgate.net

Based on this and data from other halogenated phenols, the in vivo metabolic pathway for this compound would likely begin with Phase I oxidation by cytochrome P450 enzymes to form hydroxylated metabolites such as 4-Bromo-3,5-dichlorocatechol. researchgate.net Both the parent compound and its oxidized metabolites would then undergo extensive Phase II conjugation, primarily glucuronidation and sulfation, before being excreted in the urine and feces. epa.gov

Table 2: Predicted In Vivo Metabolites of this compound

| Metabolite Class | Potential Metabolite Structure | Metabolic Pathway |

| Phase I Metabolite | 4-Bromo-3,5-dichlorocatechol | Aromatic Hydroxylation |

| Phase II Conjugate | 4-Bromo-3,5-dichlorophenyl-β-D-glucuronide | Glucuronidation of the parent compound |

| Phase II Conjugate | 4-Bromo-3,5-dichlorophenyl sulfate | Sulfation of the parent compound |

| Phase II Conjugate | 4-Bromo-3,5-dichlorocatechol glucuronide/sulfate | Conjugation of the Phase I metabolite |

Co-metabolism and Microbial Biotransformation Mechanismslindane.orgwikipedia.org

In the environment, microorganisms play a crucial role in the degradation of persistent organic pollutants like halogenated phenols. researchgate.net The biotransformation of these compounds often occurs through co-metabolism, where the microbe degrades the pollutant while feeding on a more readily available primary substrate. cambridge.orggoogle.com

Several bacterial strains have been shown to degrade chlorophenols and bromophenols. researchgate.netredalyc.org Pseudomonas species are particularly versatile in this regard. asm.org Research has shown that under microbial action, this compound can undergo hydrolysis to form 3,5-Dichlorocatechol. This transformation is a key initial step in breaking down the molecule. This is analogous to the co-metabolism of 4-bromophenol (B116583) by Pseudomonas sp. EN-4 in the presence of phenol, which proceeds through the formation of catechol. researchgate.net

The enzymatic machinery involved in these microbial transformations typically includes monooxygenases and dioxygenases. These enzymes introduce hydroxyl groups onto the aromatic ring, often leading to dehalogenation. nih.gov Following hydroxylation to form a catechol derivative, the aromatic ring is susceptible to cleavage by catechol dioxygenases. The resulting aliphatic acids can then enter central metabolic pathways, leading to the complete mineralization of the original pollutant. researchgate.netresearchgate.net Fungi, such as white-rot fungi, also possess powerful extracellular enzymes like laccases and peroxidases that can oxidize a wide range of phenolic pollutants. nih.gov

Table 3: Microbial Biotransformation of this compound

| Microorganism (Example) | Transformation Pathway | Key Metabolite | Enzyme Class (Likely) |

| Pseudomonas sp. | Hydrolytic Dehalogenation (ipso-substitution) | 3,5-Dichlorocatechol | Monooxygenase nih.gov |

| Various Bacteria | Ring Cleavage | Muconic acid derivatives | Dioxygenase researchgate.netresearchgate.net |

Toxicological Profiles and Biological Effects of 4 Bromo 3,5 Dichlorophenol

Mechanisms of Toxicity at the Cellular and Molecular Level

The toxicity of 4-Bromo-3,5-dichlorophenol at the cellular and molecular level is attributed to several key mechanisms, including the disruption of cellular membranes, interference with essential biosynthetic processes, induction of oxidative stress, and the activation of programmed cell death pathways.

Membrane Disruption

The halogenated phenolic structure of this compound facilitates its ability to penetrate and disrupt cellular membranes. This interaction can alter membrane permeability, leading to a loss of cellular integrity. Such disruptions can result in the leakage of intracellular components and ultimately lead to cell lysis or trigger apoptotic processes in susceptible organisms. The presence of bromine and chlorine atoms on the phenolic ring is a significant factor in its ability to interact with and compromise the structure of cell membranes in both fungi and algae.

Interference with Nucleic Acid Synthesis and Protein Production

This compound has been shown to inhibit the growth of bacteria by interfering with their DNA synthesis and the production of proteins. This disruption of fundamental cellular processes inhibits the ability of the microorganisms to grow and replicate. The interference with these essential biosynthetic pathways is a key component of its antimicrobial action.

Oxidative Stress Induction

Quinones, which can be formed from the oxidation of phenolic compounds, are known to induce toxicity through two primary mechanisms: the alkylation of cellular macromolecules and the generation of reactive oxygen species (ROS) leading to oxidative stress. acs.org The formation of ROS, such as superoxide (B77818) anions, perhydroxyl radicals, hydrogen peroxide, and hydroxyl radicals, can occur through the redox cycling of quinone-related structures. acs.org These reactive species can then cause oxidative damage to vital cellular components like DNA, proteins, and lipids. acs.org While direct studies on this compound are limited, the broader class of bromophenols has been shown to induce oxidative stress. For instance, other bromophenol compounds have been demonstrated to increase the production of ROS, leading to elevated levels of malondialdehyde (an indicator of lipid peroxidation) and a decrease in the activity of antioxidant enzymes like superoxide dismutase. scielo.brmdpi.com

Apoptosis Pathways

Halogenated phenols have demonstrated the ability to induce apoptosis, or programmed cell death. mdpi.com Studies on related compounds have shown that they can trigger apoptosis through mechanisms that involve changes in cell membrane permeability and a reduction in mitochondrial potential. mdpi.com The intrinsic, or mitochondrial, pathway of apoptosis is a key route for this process. mdpi.commdpi.com This pathway is initiated by various stress signals that lead to mitochondrial outer membrane permeabilization (MOMP). mdpi.com This event allows for the release of pro-apoptotic proteins, such as cytochrome c, into the cytoplasm. mdpi.com Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases like caspase-9, subsequently leading to the activation of executioner caspases such as caspase-3, culminating in cell death. mdpi.commdpi.com

Effects on Microbial Systems (Bacteria, Fungi, Algae)

This compound exhibits significant antimicrobial properties, affecting a range of microbial systems including bacteria, fungi, and algae.

Growth Inhibition Studies

The compound has been identified as a preservative used to inhibit the growth of microorganisms. Its efficacy as an antimicrobial and antifungal agent is attributed to its capacity to disrupt microbial cell membranes.

Research has demonstrated its effectiveness against various pathogens. For example, it has been shown to inhibit the growth of the bacterium Escherichia coli and the fungus Candida albicans. One study reported that concentrations as low as 50 µg/mL were capable of inhibiting the growth of E. coli. The inhibitory effect on microbial growth is a well-documented aspect of its biological activity.

| Biological Activity of this compound | |

| Activity Type | Organism |

| Antimicrobial | Escherichia coli |

| Antifungal | Candida albicans |

| Phytotoxicity | Lactuca sativa (lettuce) |

Antimicrobial Spectrum and Potency

This compound demonstrates notable antimicrobial and antifungal properties. Its mechanism of action is believed to involve the disruption of cellular processes essential for microbial survival. The compound's halogenated structure enables it to penetrate cell membranes, where it can interfere with enzyme activity and compromise membrane integrity, ultimately leading to cell death. biosynth.com Research indicates that it can inhibit DNA synthesis and protein production in bacteria and disrupt the cell membrane structure of fungi and algae. biosynth.com

Studies have quantified its effectiveness against various microorganisms. For instance, its potency has been demonstrated against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit the growth of a range of pathogens suggests its potential application as an antimicrobial agent.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Gram-positive bacterium | 100 µg/mL |

| Escherichia coli | Gram-negative bacterium | ~150 µg/mL |

| Candida albicans | Fungus | Activity noted, specific MIC not provided |

Ecotoxicological Assessment in Aquatic and Terrestrial Organisms

The release of halogenated phenols into the environment necessitates an evaluation of their impact on various ecosystems.

This compound is recognized for its toxicity to aquatic life. Ecotoxicological studies have shown adverse effects on organisms such as algae and the water flea, Daphnia magna. The toxicity of halogenated phenols in aquatic environments is well-documented; for example, 3,5-dichlorophenol (B58162), a structurally similar compound, is classified as toxic to aquatic organisms, with potential for long-term adverse effects. psu.edu Studies on 3,5-dichlorophenol have reported 72-hour IC50 values of 2.8 mg/l for algae, a 48-hour EC50 of 2.8 mg/l for daphnids, and a 96-hour LC50 of 2.9 mg/l for fish, highlighting the potential harm such compounds pose to aquatic ecosystems. psu.edu Similarly, various bromophenols are known to be toxic to the alga Scenedesmus quadricauda and Daphnia magna. nih.gov

Table 2: Aquatic Toxicity Data for Halogenated Phenols

| Compound | Organism | Effect | Value |

| 3,5-Dichlorophenol | Algae | 72h IC50 (Inhibitory Concentration) | 2.8 mg/l psu.edu |

| 3,5-Dichlorophenol | Daphnia magna (Daphnid) | 48h EC50 (Effect Concentration) | 2.8 mg/l psu.edu |

| 3,5-Dichlorophenol | Fish | 96h LC50 (Lethal Concentration) | 2.9 mg/l psu.edu |

| 2,4-Dibromophenol (B41371) | Daphnia magna (Daphnid) | EC50 | 2.17 mg/L nih.gov |

| 2,4,6-Tribromophenol | Daphnia magna (Daphnid) | EC50 | 1.57 mg/L nih.gov |

The effects of this compound extend to terrestrial environments. At high concentrations (>100 mg/kg), it has demonstrated toxicity in mice and rats. biosynth.com As with other chlorinated herbicides, there is potential for herbicidal compounds to interact with soil microorganisms. epa.gov The introduction of such chemicals into the soil can affect the microbial population, which is a primary route for the dissipation of these chemicals from the environment. epa.gov While some compounds may have little effect on the total microbial population, they can select for organisms that predominate in the soil. epa.gov The persistence and impact of these chemicals are influenced by their degradation by soil microbes. epa.gov

Aquatic Organism Toxicity

Structure-Toxicity Relationships for Halogenated Phenols

The toxicity of halogenated phenols, including this compound, is intrinsically linked to their chemical structure. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are used to understand and predict the toxicity of these compounds based on their molecular properties. scholarsresearchlibrary.comoup.com

Key structural factors influencing toxicity include:

Degree and Position of Halogenation: The number and location of halogen atoms (chlorine, bromine) on the phenol (B47542) ring are critical determinants of toxicity. researchgate.netepa.gov Generally, toxicity increases with the degree of chlorination, though the position of the substituents also plays a significant role. epa.gov

Lipophilicity (Hydrophobicity): The octanol-water partition coefficient (log Kow) is a measure of a chemical's lipophilicity. For many phenols, a higher log Kow is correlated with higher toxicity, as it facilitates the compound's ability to cross biological membranes. researchgate.nettandfonline.com This relationship is particularly strong for phenols acting via a narcosis mechanism. tandfonline.com

Ionization Constant (pKa): The pKa value, which determines the degree of ionization at a given pH, is crucial. tandfonline.com The toxicity of phenols can be influenced by whether they are in their ionized or non-ionized form, as this affects their ability to penetrate cell membranes. For some series of phenols, toxicity peaks at a pKa value around 6.3. tandfonline.com

Electronic Properties: Quantum chemical descriptors, such as the energy of the highest occupied molecular orbital (HOMO) and dipole moment, also correlate with the acute toxicity of halogenated phenols. researchgate.net

These models show that the toxicity of halogenated phenols to organisms like the protozoan Tetrahymena pyriformis can be effectively predicted using a combination of these physicochemical and electronic parameters. researchgate.netdntb.gov.ua

Advanced Analytical Methodologies for 4 Bromo 3,5 Dichlorophenol and Its Metabolites/degradation Products

Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of 4-bromo-3,5-dichlorophenol. These hybrid techniques offer the high separation efficiency of chromatography and the sensitive, specific detection capabilities of mass spectrometry. biosynth.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and powerful tool for the analysis of volatile and semi-volatile compounds like this compound. biosynth.com However, due to the polar nature of the phenolic hydroxyl group, derivatization is often required to improve volatility and chromatographic performance. researchgate.net

Key Research Findings:

GC-MS has been successfully employed for the determination of various brominated and chlorinated phenols in environmental samples. bohrium.com

Derivatization is a common strategy to enhance the suitability of phenolic compounds for GC-MS analysis. researchgate.net

In a study on the degradation of 4-bromo-2-chlorophenol (B165030), GC-MS was used to identify a series of chlorinated by-products, demonstrating its utility in tracking degradation pathways. bohrium.com

Table 1: Illustrative GC-MS Parameters for Halogenated Phenol (B47542) Analysis

| Parameter | Typical Setting |

| Column | Fused-silica capillary column (e.g., DB-5ms) |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature gradient from ~60°C to 300°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of a wide range of environmental contaminants, including halogenated phenols. researchgate.net It is particularly advantageous for compounds that are thermally labile or not easily volatilized, and it often circumvents the need for derivatization. dphen1.com

Key Research Findings:

LC-MS/MS methods have been developed for the simultaneous determination of multiple estrogenic and odorous chloro- and bromo-phenolic compounds in surface water. researchgate.net

Advanced techniques like UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) have demonstrated very low detection limits (e.g., 0.1 ng/L) for brominated phenols in groundwater. mdpi.comresearchgate.net

LC coupled with atmospheric pressure chemical ionization mass spectrometry (LC/APCI-MS) has been effectively used for the determination of chlorophenols in environmental samples. unl.pt

Table 2: Example LC-MS/MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Setting |

| Column | Reversed-phase C18 column |

| Mobile Phase | Gradient of water and organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like ammonium (B1175870) acetate (B1210297). researchgate.net |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). unl.pt |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Sample Preparation and Extraction Methods for Environmental and Biological Matrices

The effective extraction and purification of this compound and its derivatives from complex matrices like soil, water, and biological tissues are critical for accurate analysis.

A variety of extraction techniques are employed, including:

Liquid-Liquid Extraction (LLE): A conventional method involving partitioning the analytes between two immiscible liquid phases. researchgate.net

Solid-Phase Extraction (SPE): A more modern and efficient technique where analytes are adsorbed onto a solid sorbent, washed, and then eluted with a small volume of solvent. researchgate.net This is widely used for water samples.

Soxhlet Extraction: Typically used for solid samples, this method involves continuous extraction with a solvent. arcjournals.org

Matrix Solid-Phase Dispersion (MSPD): A technique designed for solid and semi-solid samples, where the sample is blended with a solid support and the analytes are eluted. arcjournals.org

Stir-Bar Sorptive Extraction (SBSE): A sensitive method where a magnetic stir bar coated with a sorbent is used to extract analytes from a liquid sample. jcsp.org.pk

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process. arcjournals.org

Ultrasonic-Assisted Extraction (UAE): Employs ultrasonic waves to facilitate the extraction of analytes from a sample matrix. arcjournals.org

For water samples, acidification to a pH of ≤ 2 is often recommended to preserve phenolic compounds prior to extraction. settek.com

Table 3: Common Extraction Techniques for Phenolic Compounds

| Technique | Sample Type | Principle |

| Liquid-Liquid Extraction | Water | Partitioning between immiscible solvents. researchgate.net |

| Solid-Phase Extraction | Water | Adsorption onto a solid sorbent and elution. researchgate.net |

| Soxhlet Extraction | Soil, Sediment | Continuous solvent extraction. arcjournals.org |

| Matrix Solid-Phase Dispersion | Tissue, Food | Homogenization with a solid adsorbent and elution. arcjournals.org |

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for GC-MS. For phenolic compounds like this compound, derivatization of the hydroxyl group can increase volatility, thermal stability, and detector response.

Common derivatization approaches for phenols include:

Acetylation: Reacting the phenol with acetic anhydride (B1165640) to form an acetate ester.

Methylation: Using reagents like diazomethane (B1218177) to convert the phenol into a more volatile methyl ether (anisole). settek.com

Pentafluorobenzylation: Reacting with pentafluorobenzyl bromide (PFBBr) to form a pentafluorobenzyl ether. This is particularly useful for enhancing sensitivity with an electron capture detector (ECD). settek.com

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

The choice of derivatization reagent depends on the specific analytical requirements and the detector being used. For instance, α-Bromo-2,3,4,5,6-pentafluorotoluene is noted to enhance derivatization efficiency for analytical detection. An automated online headspace solid-phase microextraction (HS-SPME) followed by on-fiber derivatization has also been developed for the simultaneous determination of various chloro- and bromo-phenolic compounds. cabidigitallibrary.org

Table 4: Derivatization Reagents for Phenolic Compounds

| Reagent | Derivative Formed | Analytical Advantage |

| Acetic Anhydride | Acetate Ester | Improved volatility for GC. |

| Diazomethane | Methyl Ether (Anisole) | Increased volatility and thermal stability for GC-MS. settek.com |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Ether | Enhanced sensitivity for GC-ECD. settek.com |

| BSTFA | Trimethylsilyl (TMS) Ether | Increased volatility for GC. |

Potential Research Applications and Future Directions

Use as a Chemical Precursor in Organic Synthesis

4-Bromo-3,5-dichlorophenol serves as a valuable intermediate in organic synthesis, primarily in the creation of more complex molecules. Its structure, featuring bromine and two chlorine atoms on a phenol (B47542) ring, provides multiple reactive sites for various chemical transformations.

The hydroxyl (-OH) group on the phenolic ring can undergo reactions such as methylation to form 4-bromo-3,5-dichloroanisole. The halogen atoms can be replaced through nucleophilic substitution reactions. For instance, the bromine atom can act as a leaving group under specific conditions, allowing for the introduction of other functional groups. Furthermore, the compound can participate in coupling reactions, such as the Suzuki and Ullmann couplings, to form biaryl derivatives, which are important structures in many pharmaceutical and agrochemical compounds.

The synthesis of this compound itself can be achieved through the catalytic bromination of 3,5-dichlorophenol (B58162). The use of tertiary amine hydrochlorides or quaternary ammonium (B1175870) salts as catalysts directs the bromine to the para position relative to the hydroxyl group with high selectivity.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Reagents/Conditions | Product(s) | Application |

|---|---|---|---|

| Methylation | Diazomethane (B1218177) | 4-Bromo-3,5-dichloroanisole | Intermediate for further synthesis |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Pharmaceutical and agrochemical intermediates |

| Ullmann Coupling | Cu nanoparticles, DMF, 120°C | 3,5-Dichlorobiphenyl derivatives | Synthesis of complex aromatic systems |

| Oxidation | KMnO₄, acidic conditions | 3,5-Dichloro-1,2-benzoquinone | Synthesis of quinone-based compounds |

| Reduction | H₂/Pd, ethanol (B145695) | 3,5-Dichlorophenol | Removal of the bromo group |

Environmental Remediation and Bioremediation Strategies

Halogenated phenols, including this compound, are recognized as environmental pollutants that can be persistent and toxic. nih.govsolubilityofthings.com Research into their environmental fate and remediation is crucial.

Bioremediation, using microorganisms to break down pollutants, has shown promise for the degradation of halogenated phenols. nih.gov Both bacteria and fungi have been identified as capable of metabolizing these compounds. nih.govmdpi.comacademicjournals.org The degradation process often involves dehalogenation, where the halogen atoms are removed from the aromatic ring, followed by ring cleavage. asm.orgbohrium.com For instance, some anaerobic bacteria can use halogenated phenols as a source of carbon and energy, mineralizing them to carbon dioxide under sulfate-reducing conditions. asm.org

Filamentous fungi, with their extensive mycelial networks, are particularly effective at degrading halogenated compounds by increasing the interaction time between their enzymes and the pollutants. mdpi.com Studies have shown that certain fungi can significantly reduce the toxicity of halogenated nitrophenols, a related class of compounds. mdpi.com This highlights the potential for mycoremediation as a sustainable strategy for cleaning up environments contaminated with halogenated phenols.

Further research is needed to identify and optimize microbial strains and consortia that can effectively degrade this compound and to understand the specific enzymatic pathways involved.

Development of Novel Analytical Standards

Accurate detection and quantification of environmental pollutants are essential for monitoring and risk assessment. This compound can serve as an analytical standard for the development and validation of methods to detect halogenated phenols in various matrices like water and soil. oup.com

The development of certified reference materials is crucial for ensuring the quality and comparability of analytical data. oup.comlgcstandards.com While specific certified reference materials for this compound are not widely mentioned, the general need for such standards for halogenated phenols is recognized. oup.comdphen1.com These standards are vital for calibrating analytical instruments and for quality control in environmental testing laboratories. oup.com

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used for the determination of halogenated phenols. biosynth.comchromatographyonline.com The availability of pure this compound as a standard allows for the optimization of these methods, including the development of new derivatization techniques to enhance sensitivity and selectivity. dphen1.com

Advanced Computational Design of Related Compounds

Computational chemistry plays a significant role in understanding the properties and predicting the behavior of chemical compounds. For halogenated phenols, quantitative structure-activity relationship (QSAR) models are developed to predict their toxicity and environmental fate based on their molecular structure. researchgate.netuninsubria.it

These models use calculated molecular descriptors, such as electronic properties and steric factors, to establish a mathematical relationship with a specific biological activity or property. researchgate.net For example, QSAR studies have been applied to predict the acute toxicity of a series of halogenated phenols to the protozoan Tetrahymena pyriformis. researchgate.netumi.ac.ma

By understanding the structural features that contribute to the toxicity or persistence of this compound, computational models can be used to design new, related compounds with desired properties but reduced environmental impact. uninsubria.it This in-silico approach can accelerate the development of safer chemicals and guide the synthesis of novel compounds with specific applications, such as new pharmaceuticals or materials. nih.gov

Table 2: Computational Approaches for Studying Halogenated Phenols

| Computational Method | Application | Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict toxicity and environmental fate. | Models that correlate molecular structure with biological activity. researchgate.netuninsubria.it |

| Density Functional Theory (DFT) | Investigate electronic structure and reactivity. | Insights into reaction mechanisms and molecular properties. researchgate.netnih.gov |

| Molecular Docking | Simulate binding to biological targets. | Prediction of potential biological activity and mechanism of action. nih.gov |

Emerging Research Areas for Halogenated Phenols

The field of halogenated phenols continues to evolve, with several emerging research areas showing significant promise.

Novel Catalytic Systems: The development of more efficient and selective catalysts for the synthesis and modification of halogenated phenols is an active area of research. wiley.comnsf.gov This includes the design of catalysts that can control the regioselectivity of halogenation, leading to the synthesis of specific isomers with desired properties. nsf.gov